molecular formula C19H24BrNO5 B12466658 3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid

3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid

Cat. No.: B12466658
M. Wt: 426.3 g/mol
InChI Key: ZFSHQDPYFQBXOH-UHFFFAOYSA-N
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Description

This compound is a brominated, ethoxy-substituted phenylprop-2-enoic acid derivative featuring a cyclohexylamino-oxoethoxy substituent. Its structural complexity arises from the combination of a conjugated α,β-unsaturated carboxylic acid backbone, halogen (bromine) substitution, and a bulky cyclohexylamine-based side chain.

Properties

Molecular Formula

C19H24BrNO5

Molecular Weight

426.3 g/mol

IUPAC Name

3-[2-bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C19H24BrNO5/c1-2-25-16-10-13(8-9-19(23)24)15(20)11-17(16)26-12-18(22)21-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,21,22)(H,23,24)

InChI Key

ZFSHQDPYFQBXOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid typically involves multiple steps. One common method includes the following steps:

    Amidation: The formation of an amide bond by reacting the brominated compound with cyclohexylamine.

    Aldol Condensation: The final step involves an aldol condensation to form the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, while the ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent variations and functional groups:

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic Acid (CAS 175135-12-3)

  • Structure: Lacks the cyclohexylamino-oxoethoxy group present in the target compound but shares the bromo-ethoxy-phenylpropenoic acid core.
  • Applications : Used in crystallography and material science research, as inferred from its safety data sheet (SDS) .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

  • Structure: Features a methoxy group instead of ethoxy and a saturated propanoic acid chain (vs. α,β-unsaturated in the target compound).
  • Applications : Cited as a research chemical for organic synthesis, with commercial availability in varying batch sizes .

General Trends in Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The cyclohexylamino group in the target compound may participate in N–H···O hydrogen bonds, a critical factor in crystal packing and supramolecular assembly .
  • Crystallographic Analysis : Tools like SHELX (used for small-molecule refinement) could resolve structural details of the target compound, particularly its bromine-heavy substituents and hydrogen-bonding networks .

Limitations of Available Evidence

The provided sources lack direct experimental or computational data on the target compound. For example:

  • SHELX Literature : Focuses on crystallographic software rather than compound-specific data .
  • Hydrogen Bonding Analysis : Discusses general principles without referencing the target molecule or its analogs .
  • Safety Data: Limited to basic handling guidelines for simpler analogs .

Proposed Research Directions

Synthetic Studies: Modify the cyclohexylamino-oxoethoxy group to assess its impact on solubility and bioactivity.

Crystallographic Characterization : Use SHELX or similar tools to resolve the compound’s 3D structure and intermolecular interactions .

Biological Screening: Compare the target compound’s activity against analogs like 3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid in enzyme inhibition assays.

Biological Activity

3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid, also known as a derivative of 2-propenoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview of the compound's effects based on diverse scientific sources.

Basic Information

  • Common Name : this compound
  • CAS Number : 937999-58-1
  • Molecular Formula : C19H24BrNO5
  • Molecular Weight : 426.302 g/mol
  • Density : 1.41 g/cm³ at 20 °C
  • Boiling Point : 631.9 °C at 760 mmHg

Structure

The structure of the compound features a brominated phenyl ring substituted with a cyclohexylamino group and an ethoxy side chain, contributing to its unique biological profile.

Research indicates that this compound may interact with various cellular targets, potentially influencing signaling pathways related to cell proliferation and apoptosis. The presence of the cyclohexylamino group suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

In Vitro Studies

In vitro assays have demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on specific protein-protein interactions (PPIs). For example, studies involving peptidomimetics based on related structures have shown promising results in inhibiting the FGF14:Na v1.6 complex assembly, which is crucial for neuronal signaling .

Case Studies

  • Screening for Anticancer Activity : A study evaluated various analogs of similar compounds for their anticancer properties. Results indicated that certain modifications to the structure enhanced cytotoxicity against cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of compounds with similar scaffolds. The findings revealed that these compounds could mitigate oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Efficacy and Potency

The efficacy of this compound has been assessed through dose-response studies. For instance, compounds structurally related to it exhibited IC50 values ranging from 15 μM to over 49 μM in various assays targeting specific cellular pathways . This suggests that while some derivatives show high potency, others may require further optimization.

Summary of Biological Activities

Activity TypeAssay TypeIC50 (μM)Reference
Protein Interaction InhibitionFGF14:Na v1.6 Complex49
CytotoxicityCancer Cell Lines15 - 22
NeuroprotectionOxidative Stress AssayNot Specified

Structural Variations and Their Effects

Compound VariationBiological ActivityComment
Cyclohexylamino GroupEnhanced PPI inhibitionCritical for activity
Ethoxy SubstitutionIncreased solubilityAffects bioavailability

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